molecular formula C4H9ClN4 B13480210 2-(Azidomethyl)azetidine hydrochloride

2-(Azidomethyl)azetidine hydrochloride

Cat. No.: B13480210
M. Wt: 148.59 g/mol
InChI Key: LDBSLOCOPKZUMP-UHFFFAOYSA-N
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Description

2-(Azidomethyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound. It features a four-membered azetidine ring with an azidomethyl group attached to one of the nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)azetidine hydrochloride typically involves the reaction of azetidine with azidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the azidomethyl group. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-(Azidomethyl)azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)azetidine hydrochloride involves its reactivity with various biological and chemical targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The azetidine ring imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.

    Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.

Uniqueness

2-(Azidomethyl)azetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This balance allows for unique reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C4H9ClN4

Molecular Weight

148.59 g/mol

IUPAC Name

2-(azidomethyl)azetidine;hydrochloride

InChI

InChI=1S/C4H8N4.ClH/c5-8-7-3-4-1-2-6-4;/h4,6H,1-3H2;1H

InChI Key

LDBSLOCOPKZUMP-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CN=[N+]=[N-].Cl

Origin of Product

United States

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